An In-depth Technical Guide to the Chemical and Physical Properties of 25B-NBOH Hydrochloride
An In-depth Technical Guide to the Chemical and Physical Properties of 25B-NBOH Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
25B-NBOH hydrochloride is a potent and selective synthetic agonist for the serotonin (B10506) 5-HT2A and 5-HT2C receptors. As a member of the N-benzylphenethylamine class of compounds, it has garnered significant interest within the scientific community for its potential applications in neuroscience research, particularly in studies related to serotonergic signaling pathways and their roles in cognition and perception. This technical guide provides a comprehensive overview of the chemical and physical properties of 25B-NBOH hydrochloride, detailed experimental protocols for its characterization, and a review of its pharmacological profile. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Chemical and Physical Properties
25B-NBOH hydrochloride is the hydrochloride salt of 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-hydroxybenzyl)ethanamine. Its chemical structure is characterized by a substituted phenethylamine (B48288) core, which is crucial for its interaction with serotonin receptors.
| Property | Value | Reference |
| Chemical Name | 2-[[[2-(4-bromo-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride | [1] |
| Synonyms | 2C-B-NBOH HCl, NBOH-2C-B HCl | [2] |
| Molecular Formula | C17H20BrNO3 • HCl | [1][3] |
| Molecular Weight | 402.71 g/mol | [1][3] |
| Melting Point | 193.93 °C | [3] |
| Appearance | Neat solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in methanol (B129727). | [4] |
| CAS Number | 1539266-16-4 | [1][2][4] |
Analytical Data
The structural confirmation and purity of 25B-NBOH hydrochloride are typically assessed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (1H NMR) is a key analytical technique for the structural elucidation of 25B-NBOH hydrochloride.
| Parameter | Value |
| Instrument | 400 MHz NMR Spectrometer |
| Solvent | Methanol-d4 |
| Reference | Tetramethylsilane (TMS) at 0 ppm |
| Internal Standard | 1,4-BTMSB-d4 |
| Sample Preparation | ~12 mg/mL in methanol-d4 |
Specific peak assignments would be determined from the actual spectrum.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of 25B-NBOH is known to cause thermal degradation to 2C-B, a related phenethylamine.[2] Derivatization is often required for intact analysis. The following parameters are for the analysis of the base form.
| Parameter | Value |
| Instrument | Agilent Gas Chromatograph with MS Detector |
| Column | HP-5 MS (30m x 0.25 mm x 0.25 µm) or equivalent |
| Carrier Gas | Helium at 1.5 mL/min |
| Injector Temperature | 280°C |
| MSD Transfer Line Temp. | 280°C |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Oven Program | 100°C for 1 min, ramp to 280°C at 12°C/min, hold for 9 min |
| Injection | 1 µL, Split ratio 25:1 |
| Mass Scan Range | 30-550 amu |
| Retention Time | 9.67 min |
The mass spectrum would show characteristic fragmentation patterns.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
| Parameter | Value |
| Technique | Attenuated Total Reflectance (ATR) with a diamond crystal |
| Spectral Range | 4000-400 cm-1 |
The spectrum would exhibit characteristic peaks for O-H, N-H, C-H (aromatic and aliphatic), C-O, and C-Br bonds.[3]
Pharmacology
25B-NBOH hydrochloride is a potent agonist at the 5-HT2A and 5-HT2C receptors.[4][5][6] This activity is believed to be the primary mechanism underlying its psychoactive effects.
| Receptor | Binding Affinity (pKi) | Reference |
| 5-HT2A | 8.3 | [4][5][6][7] |
| 5-HT2C | 9.4 | [4][5][6][7] |
The high affinity for these receptors suggests that 25B-NBOH can be a valuable tool for probing the function of these receptors in various physiological and pathological processes.
Experimental Protocols
Synthesis of 25B-NBOH Hydrochloride
An expeditious method for the synthesis of 25B-NBOH involves the reaction of 2C-B (4-bromo-2,5-dimethoxyphenethylamine) with salicylaldehyde (B1680747) followed by reduction and conversion to the hydrochloride salt.
Methodology:
-
Schiff Base Formation: Equimolar amounts of 2C-B and salicylaldehyde are dissolved in a suitable solvent (e.g., methanol or ethanol) and stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reduction: The resulting Schiff base intermediate is then reduced. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4), added portion-wise at a reduced temperature (e.g., 0 °C).
-
Workup and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude 25B-NBOH freebase can be purified by column chromatography.
-
Salt Formation: The purified freebase is dissolved in a suitable solvent (e.g., diethyl ether), and a solution of hydrochloric acid in ether is added dropwise to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried.
Receptor Binding Assay (Radioligand Competition)
The binding affinity of 25B-NBOH hydrochloride for 5-HT2A and 5-HT2C receptors can be determined using a radioligand competition binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human 5-HT2A or 5-HT2C receptor are prepared.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of 25B-NBOH hydrochloride.
-
Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of 25B-NBOH hydrochloride that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, and the pKi is the negative logarithm of the Ki.
Functional Assay (Calcium Flux)
The agonist activity of 25B-NBOH hydrochloride at 5-HT2A and 5-HT2C receptors, which are Gq/11-coupled, can be assessed by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT2A or 5-HT2C receptor are seeded in 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.
-
Compound Addition: Varying concentrations of 25B-NBOH hydrochloride are added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
Data Analysis: The concentration of 25B-NBOH hydrochloride that produces 50% of the maximal response (EC50) and the maximum effect (Emax) are determined from the dose-response curve.
Signaling Pathways
Activation of 5-HT2A and 5-HT2C receptors by an agonist like 25B-NBOH initiates a cascade of intracellular events primarily through the Gq/11 signaling pathway.
Pathway Description:
-
Receptor Activation: 25B-NBOH binds to and activates the 5-HT2A or 5-HT2C receptor.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq/11 protein, causing its activation and dissociation from the βγ-subunits.
-
PLC Activation: The activated Gαq/11 subunit binds to and activates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Cellular Response: Activated PKC and elevated Ca2+ levels lead to the phosphorylation of various downstream target proteins, resulting in a cascade of cellular responses.
Conclusion
25B-NBOH hydrochloride is a valuable research tool for investigating the serotonergic system. Its high affinity and selectivity for 5-HT2A and 5-HT2C receptors make it an ideal ligand for studying the roles of these receptors in health and disease. The information and protocols provided in this technical guide offer a comprehensive resource for researchers working with this compound. As with any potent psychoactive substance, appropriate safety precautions and handling procedures should be strictly followed in a laboratory setting.
References
- 1. The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A cluster of 25B-NBOH poisonings following exposure to powder sold as lysergic acid diethylamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 25B-NBOH (hydrochloride) - Analytical Standards - CAT N°: 18328 [bertin-bioreagent.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 25B-NBOH - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
